molecular formula C8H4ClF4N B2387703 2,2,2-trifluoro-N-(4-fluorophenyl)Ethanimidoyl chloride CAS No. 145372-30-1

2,2,2-trifluoro-N-(4-fluorophenyl)Ethanimidoyl chloride

Cat. No.: B2387703
CAS No.: 145372-30-1
M. Wt: 225.57
InChI Key: RQMRLWLPPFJICW-VGOFMYFVSA-N
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Description

2,2,2-trifluoro-N-(4-fluorophenyl)Ethanimidoyl chloride is an organic compound with the molecular formula C8H4ClF4N. It is known for its unique chemical structure, which includes both trifluoromethyl and fluorophenyl groups. This compound is often used in various chemical reactions and has applications in scientific research and industry .

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Given its structure, it’s plausible that it could interact with various biological molecules through its trifluoroacetimidoyl group and fluorophenyl ring .

Biochemical Pathways

It has been used as a reactant in the synthesis of oligo-fructopyranoside with difructopyranosyl n-phenyltrifluoroacetimidate donor via regioselective glycosylation .

Pharmacokinetics

Its trifluoroacetimidoyl group and fluorophenyl ring suggest that it could have unique pharmacokinetic properties .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 2,2,2-Trifluoro-N-(4-fluorophenyl)Ethanimidoyl Chloride. For instance, it is recommended to be stored at 0-10°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(4-fluorophenyl)Ethanimidoyl chloride typically involves the reaction of trifluoroacetic acid derivatives with 4-fluoroaniline. The reaction is carried out under controlled conditions, often in the presence of a catalyst and at low temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-N-(4-fluorophenyl)Ethanimidoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases, acids, and other nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted products, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

1. Chemistry:

  • Building Block : The compound serves as a crucial building block in the synthesis of more complex organic molecules. It can undergo various chemical transformations such as nucleophilic substitutions and oxidation-reduction reactions .
  • Synthesis of Glycans : It has been utilized in synthesizing glycans through regioselective glycosylation reactions, demonstrating its utility in carbohydrate chemistry .

2. Biology:

  • Biological Interactions : Research indicates that 2,2,2-trifluoro-N-(4-fluorophenyl)ethanimidoyl chloride may interact with biological molecules due to its functional groups. This interaction can lead to potential biological activities that warrant further investigation.
  • Anticancer Research : Preliminary studies suggest that compounds derived from this chlorinated imidoyl may exhibit antitumor properties, making them candidates for further pharmacological studies .

3. Medicine:

  • Pharmaceutical Development : The compound's unique structure allows for exploration in drug design and development. Its potential as a therapeutic agent is currently under investigation, especially regarding its pharmacokinetic properties .

4. Industry:

  • Specialty Chemicals Production : In industrial settings, this compound is employed in producing specialty chemicals and materials due to its reactivity and stability under various conditions .

Case Study 1: Synthesis of Oligo-fructopyranosides

In a recent study published in a peer-reviewed journal, researchers demonstrated the use of this compound as a reagent for synthesizing oligo-fructopyranosides. The study highlighted the efficiency of the compound in facilitating regioselective glycosylation reactions that are crucial for carbohydrate synthesis .

Case Study 2: Antitumor Activity Assessment

Another significant study assessed the anticancer activity of derivatives synthesized from this compound using the National Cancer Institute's protocols. The findings indicated promising results with notable cell growth inhibition rates across various cancer cell lines, suggesting its potential as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoro-N-phenylacetimidoyl chloride
  • 2,2,2-trifluoro-N-(4-chlorophenyl)Ethanimidoyl chloride

Uniqueness

2,2,2-trifluoro-N-(4-fluorophenyl)Ethanimidoyl chloride is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which impart distinct chemical properties. These groups enhance its reactivity and make it suitable for specific applications in research and industry .

Biological Activity

2,2,2-Trifluoro-N-(4-fluorophenyl)ethanimidoyl chloride, also known as 2,2,2-trifluoro-N-phenylacetimidoyl chloride (CAS No. 61881-19-4), is a fluorinated compound that has garnered attention in pharmaceutical and synthetic chemistry due to its unique properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, chemical properties, and relevant case studies.

The molecular formula of this compound is C8H5ClF3NC_8H_5ClF_3N with a molecular weight of 207.58 g/mol. The compound is characterized by the presence of trifluoromethyl and chlorophenyl groups, which contribute to its reactivity and biological interactions.

Key Physical Properties

PropertyValue
Molecular Weight207.58 g/mol
Boiling PointNot available
AppearanceColorless to light yellow liquid
SolubilitySoluble in organic solvents
Flash Point60 °C

The biological activity of this compound primarily stems from its ability to act as an inhibitor in various biochemical pathways. It has been identified as a potential inhibitor of mitogen-activated protein kinase-activated protein kinase-2 (MK-2), which plays a crucial role in cellular responses to stress and inflammation .

Pharmacological Profile

  • Inhibition of Enzymes : The compound has shown inhibitory effects on certain cytochrome P450 enzymes (CYP1A2), which are involved in drug metabolism . This property may influence the pharmacokinetics of co-administered drugs.
  • Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .
  • Anti-inflammatory Effects : Due to its interaction with MK-2 pathways, it may exhibit anti-inflammatory effects that could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Recent research has focused on the synthesis and application of this compound in various fields:

  • Synthesis Methods : A notable synthesis method involves the chlorination of 2,2,2-trifluoro-N-phenylacetamide using triphenylphosphine oxide combined with oxalyl chloride. This method yields high purity and efficiency .
  • Applications in Glycan Synthesis : The compound has been utilized in the synthesis of glycans, highlighting its versatility as a reagent in organic synthesis .

Properties

IUPAC Name

2,2,2-trifluoro-N-(4-fluorophenyl)ethanimidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF4N/c9-7(8(11,12)13)14-6-3-1-5(10)2-4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMRLWLPPFJICW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C(C(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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